molecular formula C21H17N3O B2517212 1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone] CAS No. 303984-73-8

1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]

Cat. No. B2517212
CAS RN: 303984-73-8
M. Wt: 327.387
InChI Key: UGWMOKYQBRQWEV-ATJXCDBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-phenyl-1H-indole-2,3-dione 3-[N-(4-methylphenyl)hydrazone]" is a derivative of 1H-indole-2,3-dione, which is a scaffold for various chemical compounds with potential biological activities. The indole dione moiety is known for its versatility in chemical reactions and its ability to interact with biological targets. The hydrazone linkage to a 4-methylphenyl group suggests potential for varied chemical properties and biological activities.

Synthesis Analysis

The synthesis of related indole dione derivatives typically involves the condensation of indole-2,3-dione with various substituents. For instance, 1H-indole-2,3-dione 3-thiosemicarbazones were synthesized by reacting 5-substituted 1H-indole-2,3-diones with thiosemicarbazide derivatives . Similarly, the synthesis of 1-methyl 5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone] involved the condensation of 1-methyl-5-trifluoromethoxy-1H-indole-2,3-dione with 4-(4-methoxyphenyl)thiosemicarbazide . These methods could be adapted to synthesize the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of indole dione hydrazone derivatives is characterized by the presence of the indole core, the dione functionality, and the hydrazone linkage. The indole ring system is nearly planar, and the orientation of substituents can influence the overall molecular conformation . The hydrazone linkage introduces a degree of flexibility and the potential for tautomerism, which can affect the molecule's properties and interactions .

Chemical Reactions Analysis

Indole dione hydrazones can participate in various chemical reactions due to their reactive functional groups. The hydrazone moiety can act as a nucleophile or electrophile in different chemical environments, potentially leading to the formation of new bonds or the cleavage of existing ones. For example, the hydrazone group has been used as a directing group for C-H activation in the synthesis of indoles, demonstrating its versatility in facilitating complex chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole dione hydrazones are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's electronic properties, solubility, and reactivity. For instance, the trifluoromethoxy group is a strong electron-withdrawing group that can impact the acidity of adjacent hydrogens and the overall electron distribution within the molecule . The hydrazone linkage can also engage in hydrogen bonding, which can influence the compound's solubility and crystallization behavior .

Scientific Research Applications

Photolytic Behavior and UV Protection

Research into the photolytic behavior of 1H-indole-2,3-dione derivatives has revealed their potential as UV absorbers, which could be beneficial in pharmaceutical and cosmetic industries. For instance, a study investigating the photolytic behavior of 1H-indole-2,3dione 3-[(2,4-dinitrophenyl)hydrazone] compared to commercial photoprotective agents showed these compounds undergo photolysis under UV irradiation, which might imply their use as UV filters or stabilizers in sunscreen formulations (Dimitrijević et al., 2016).

Crystal Structures and Molecular Interactions

The synthesis and analysis of crystal structures of indole-2,3-dione derivatives provide insights into their molecular interactions, which are crucial for designing drugs with specific biological targets. For example, the study on "Three novel compounds of 5-trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazone" discussed their crystal structures and potential for hydrogen bonding, which could influence their biological activities (Kaynak, Özbey, & Karalı, 2013).

Antituberculosis Activity

Some derivatives have been evaluated for their antituberculosis activity, highlighting the potential therapeutic applications of indole-2,3-dione compounds. The synthesis and structure-activity relationship of 1H-indole-2,3-dione derivatives against Mycobacterium tuberculosis provide a foundation for further pharmacological studies (Karalı et al., 2007).

Antimicrobial and Antioxidant Properties

Research on aromatic hydrazones and their transition metal complexes indicates that these compounds possess notable antimicrobial and antioxidant properties, suggesting their potential use in developing new antimicrobial agents (Kumar, Biju, & Sadasivan, 2018).

properties

IUPAC Name

3-[(4-methylphenyl)diazenyl]-1-phenylindol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-15-11-13-16(14-12-15)22-23-20-18-9-5-6-10-19(18)24(21(20)25)17-7-3-2-4-8-17/h2-14,25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTAPEZQSFARUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(N(C3=CC=CC=C32)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901185799
Record name 1-Phenyl-1H-indole-2,3-dione 3-[2-(4-methylphenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

303984-73-8
Record name 1-Phenyl-1H-indole-2,3-dione 3-[2-(4-methylphenyl)hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901185799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.